molecular formula C38H58O10 B1255737 Oblonganoside A

Oblonganoside A

Cat. No.: B1255737
M. Wt: 674.9 g/mol
InChI Key: XNXBBAVPDDPLJE-IUFVKNBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oblonganoside A is a sulfur-containing triterpenoid saponin isolated from the roots of Ilex asprella (Holly family), a plant traditionally used in Chinese medicine for its antiviral and anti-inflammatory properties . Structurally, it features a triterpene aglycone backbone modified with glycosidic linkages and a sulfonic acid (-SO3H) group, which distinguishes it from non-sulfated analogs. Its isolation and characterization involve advanced chromatographic techniques (e.g., silica gel, RP-HPLC) and spectral analysis (NMR, MS) to confirm its complex structure .

Properties

Molecular Formula

C38H58O10

Molecular Weight

674.9 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,5S,7R,10R,11R,14R,15S,18S,23S)-7-(hydroxymethyl)-2,10,14,15,21,22-hexamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacosa-21,24-diene-18-carboxylate

InChI

InChI=1S/C38H58O10/c1-20-9-14-38(33(44)48-32-31(43)30(42)29(41)23(17-39)46-32)16-15-36(5)22(28(38)21(20)2)7-8-25-34(3)12-11-26-35(4,19-45-27(18-40)47-26)24(34)10-13-37(25,36)6/h7,23-32,39-43H,8-19H2,1-6H3/t23-,24-,25-,26+,27-,28+,29-,30+,31-,32+,34+,35+,36-,37-,38+/m1/s1

InChI Key

XNXBBAVPDDPLJE-IUFVKNBISA-N

Isomeric SMILES

CC1=C([C@H]2C3=CC[C@@H]4[C@]5(CC[C@H]6[C@]([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)(CO[C@H](O6)CO)C)C)C

Canonical SMILES

CC1=C(C2C3=CCC4C5(CCC6C(C5CCC4(C3(CCC2(CC1)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)C)(COC(O6)CO)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Oblonganoside A belongs to a class of triterpenoid saponins with structural and functional analogs. Below is a detailed comparison with two closely related compounds: Asprellanoside A and Oblonganoside H, both isolated from Ilex asprella .

Structural and Functional Similarities

  • Shared Features: Core Structure: All three compounds share a triterpene backbone with glycosylation at specific positions, enhancing solubility and bioactivity. Source: All are derived from Ilex asprella, suggesting a common biosynthetic pathway .

Key Differences

Parameter Oblonganoside A (Inferred) Asprellanoside A Oblonganoside H Acyclovir (Control)
IC50 (HSV-1) Not reported 0.14 mM 0.18 mM 0.0043 mM
MNCC (Vero Cells) Not reported >1.00 mM >1.00 mM N/A
Glycosylation Pattern Likely distinct β-D-glucopyranosyl Varied substituents Nucleoside analog
Bioactivity Mechanism Membrane interaction Viral entry inhibition Similar to Asprellanoside A DNA polymerase inhibition
  • Activity Notes: Asprellanoside A and Oblonganoside H exhibit comparable antiviral potency, though both are less active than acyclovir. Their high MNCC values (>1.00 mM) suggest low cytotoxicity, making them safer candidates for further optimization . The -SO3H group’s role in enhancing antiviral activity is hypothesized to involve electrostatic interactions with viral glycoproteins, a mechanism absent in non-sulfated saponins .

Comparison with Other Triterpenoid Saponins

  • Pedunculoside and Nigaichigoside: These compounds, while structurally related to Oblonganoside A, lack the -SO3H group and show divergent bioactivities (e.g., anti-inflammatory rather than antiviral) .
  • Ilexoside B and Monepaloside F: Isolated from the same plant, these non-sulfated saponins were inactive against HSV-1, underscoring the necessity of the sulfonic acid moiety for antiviral efficacy .

Q & A

Q. Table 1: Key Analytical Techniques for Oblonganoside A

TechniqueApplicationExample ParametersReference
¹H/¹³C NMRAglycone and glycosidic linkage ID500 MHz, pyridine-d₅ solvent
UPLC-MS/MSPharmacokinetic profilingC18 column, 0.1% formic acid in mobile phase
Preparative HPLCPurificationODS column, MeOH-H₂O gradient

Q. Table 2: Common Pitfalls in Oblonganoside A Research

IssueSolutionReference
Low extraction yieldOptimize ethanol concentration (70–80%)
Spectral overlap in NMRUse 2D-HMBC to confirm glycosidic linkages
Matrix effects in MSSpike with deuterated internal standards

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